Paliperidone (CAS 144598-75-4), also known as 9-hydroxyrisperidone, is a benzisoxazole-derived atypical antipsychotic and the primary active metabolite of risperidone . In pharmaceutical procurement and analytical development, this compound is prioritized for its quantifiable dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, coupled with a pharmacokinetic profile that bypasses extensive hepatic metabolism . Unlike its prodrug parent, paliperidone offers CYP2D6-independent metabolic stability and predictable renal clearance, making it a critical baseline material for advanced formulation research, particularly in osmotic controlled-release systems and comparative receptor occupancy modeling .
Generic substitution with the parent compound, risperidone, fundamentally alters pharmacokinetic predictability because risperidone relies heavily on the CYP2D6 hepatic enzyme for conversion into paliperidone, introducing severe patient-to-patient variability among poor and ultrarapid metabolizers [1]. Conversely, substituting paliperidone base with its esterified analog, paliperidone palmitate, drastically shifts the material's physicochemical behavior; the palmitate ester is practically insoluble in water and is strictly engineered for intramuscular long-acting injectable (LAI) suspensions [2]. For researchers developing oral osmotic extended-release (OROS) formulations or studying CYP-independent pathways, procuring the exact paliperidone free base is non-negotiable to maintain target solubility and metabolic profiles [1].
Risperidone requires extensive hepatic metabolism via the CYP2D6 pathway to become active, leading to high clinical failure rates (up to 70% switch rates in poor metabolizers) due to pharmacokinetic bottlenecks [1]. Paliperidone, as the already-converted 9-hydroxy active metabolite, bypasses this CYP2D6 dependency, offering direct systemic activity and predictable clearance where approximately 59% of the dose is excreted unchanged in the urine [2].
| Evidence Dimension | CYP2D6 metabolic dependence and unchanged renal excretion |
| Target Compound Data | Paliperidone (Bypasses CYP2D6; ~59% excreted unchanged in urine) |
| Comparator Or Baseline | Risperidone (Highly CYP2D6-dependent; requires hepatic conversion for primary efficacy) |
| Quantified Difference | 0% reliance on CYP2D6 for primary activation vs. near-total reliance for the parent drug. |
| Conditions | In vivo pharmacokinetic profiling and population metabolizer studies. |
Procuring paliperidone directly eliminates the confounding variables of CYP2D6 phenotypes and drug-drug interactions in pharmacokinetic modeling and clinical formulation.
While paliperidone base exhibits low aqueous solubility (requiring specific osmotic release systems for oral delivery), it remains soluble enough in specific organic solvents (e.g., 1,4-dioxane) for standard pharmaceutical processing [1]. In contrast, esterification to paliperidone palmitate renders the compound practically insoluble in water (intrinsic solubility <0.1 µg/mL), forcing its use exclusively into nanomilled suspensions for 1- to 6-month intramuscular depot injections [2].
| Evidence Dimension | Intrinsic aqueous solubility and formulation route |
| Target Compound Data | Paliperidone base (Low aqueous solubility; suitable for oral OROS solid dosage forms) |
| Comparator Or Baseline | Paliperidone palmitate (Practically insoluble; <0.1 µg/mL intrinsic solubility) |
| Quantified Difference | Base allows for oral osmotic dissolution; palmitate restricts processing to aqueous nanoparticle suspensions for depot injection. |
| Conditions | Standard physicochemical solubility assays at 288.15 to 328.15 K. |
Buyers must select the free base for oral formulation development and analytical standards, as the palmitate ester cannot be processed into standard oral solid dosage forms.
Paliperidone retains the potent dual-antagonist profile of its parent compound, exhibiting high in vitro affinity for human D2 receptors (Ki = 1.4 nM) and 5-HT2A receptors (Ki = 0.8 nM) . However, the addition of the hydroxyl group alters its brain-to-plasma distribution ratio compared to risperidone; risperidone distributes more readily into the CNS, necessitating different pharmacokinetic-pharmacodynamic (PK-PD) modeling parameters to accurately predict receptor occupancy for paliperidone [1].
| Evidence Dimension | D2 and 5-HT2A receptor affinity (Ki) and CNS distribution |
| Target Compound Data | Paliperidone (Ki = 1.4 nM for D2, 0.8 nM for 5-HT2A; lower brain-to-plasma ratio) |
| Comparator Or Baseline | Risperidone (Similar Ki values but ~2-fold higher CNS distribution) |
| Quantified Difference | Equivalent receptor affinity but distinct brain-to-plasma partitioning due to increased hydrophilicity of the 9-hydroxyl group. |
| Conditions | In vitro human receptor binding assays and in vivo rat PK-PD modeling. |
Validates that paliperidone maintains target pharmacodynamics while requiring distinct dosing and distribution models compared to risperidone.
Because paliperidone base possesses specific low-solubility characteristics distinct from the practically insoluble palmitate ester, it is the required active pharmaceutical ingredient (API) for engineering oral osmotic pump (OROS) delivery systems [1]. Procurement of the free base ensures the correct dissolution kinetics needed for 24-hour controlled gastrointestinal release.
In studies designed to isolate drug efficacy from hepatic metabolic variability, paliperidone is prioritized over risperidone. Utilizing the already-converted 9-hydroxy active metabolite eliminates the confounding effects of CYP2D6 poor or ultrarapid metabolizer phenotypes, providing a stable baseline for population pharmacokinetic (PopPK) modeling [2].
Paliperidone is utilized as a benchmark in neuropharmacological assays comparing brain-to-plasma distribution ratios among atypical antipsychotics. Its identical receptor target profile (D2/5-HT2A) but lower CNS penetration compared to risperidone makes it an ideal comparator for evaluating the impact of hydrophilicity on blood-brain barrier transport [3].
Acute Toxic